6,7-dimethoxy-3,4-dihydro-1H-spiro[naphthalene-2,2'-piperidin]-1-one
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Overview
Description
6,7-Dimethoxy-3,4-dihydro-1H-spiro[naphthalene-2,2’-piperidin]-1-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-3,4-dihydro-1H-spiro[naphthalene-2,2’-piperidin]-1-one typically involves multiple steps. One common method includes the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with specific reagents under controlled conditions. For instance, the reaction with Mannich bases of the naphthalene series in boiling ethanol or o-xylene can yield the desired spiro compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with a focus on optimizing yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-3,4-dihydro-1H-spiro[naphthalene-2,2’-piperidin]-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the compound into different derivatives.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents and temperatures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce tetrahydroisoquinoline derivatives .
Scientific Research Applications
6,7-Dimethoxy-3,4-dihydro-1H-spiro[naphthalene-2,2’-piperidin]-1-one has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-3,4-dihydro-1H-spiro[naphthalene-2,2’-piperidin]-1-one involves its interaction with specific molecular targets. The methoxy groups and spiro linkage play a crucial role in binding to these targets, which can include enzymes, receptors, and other proteins. The pathways involved often relate to signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-3,4-dihydroisoquinoline: Shares the methoxy groups and core structure but lacks the spiro linkage.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar in structure but differs in the degree of hydrogenation and absence of the spiro linkage.
Uniqueness
The presence of methoxy groups further enhances its reactivity and interaction with molecular targets .
Properties
Molecular Formula |
C16H21NO3 |
---|---|
Molecular Weight |
275.34 g/mol |
IUPAC Name |
6,7-dimethoxyspiro[3,4-dihydronaphthalene-2,2'-piperidine]-1-one |
InChI |
InChI=1S/C16H21NO3/c1-19-13-9-11-5-7-16(6-3-4-8-17-16)15(18)12(11)10-14(13)20-2/h9-10,17H,3-8H2,1-2H3 |
InChI Key |
LDPJJHARWMWUSK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCC3(C2=O)CCCCN3)OC |
Origin of Product |
United States |
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